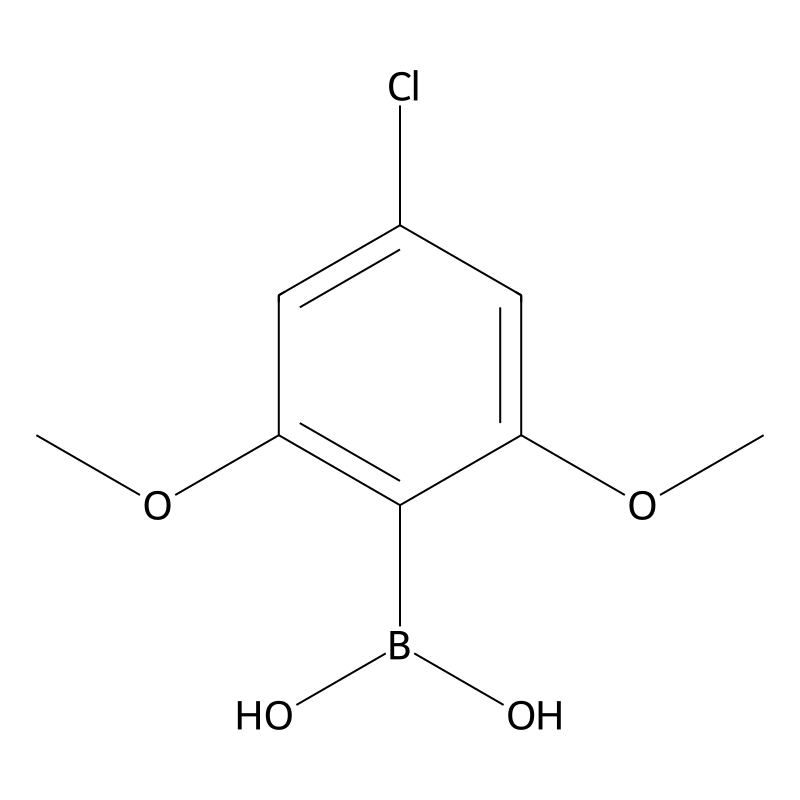

(4-Chloro-2,6-dimethoxyphenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: (4-Chloro-2,6-dimethoxyphenyl)boronic acid is a valuable building block for the synthesis of complex organic molecules. The boron atom readily participates in coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds. These reactions are essential for the construction of new molecules with specific properties ().

- Medicinal chemistry: Due to the presence of functional groups like methoxy and chloro, (4-Chloro-2,6-dimethoxyphenyl)boronic acid has the potential to be a precursor for bioactive molecules. Researchers can explore its use in the development of new drugs by incorporating it into the structure of drug candidates ().

- Material science: (4-Chloro-2,6-dimethoxyphenyl)boronic acid can be used as a building block for the design of new materials with specific functionalities. For example, it could be used to create molecules for organic electronics or polymers with tailored properties ().

(4-Chloro-2,6-dimethoxyphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a chlorinated aromatic ring. Its chemical structure includes a phenyl ring substituted with two methoxy groups and a chlorine atom, which contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. The compound is often used as a reagent in various

- Suzuki Coupling Reactions: This compound can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The reaction typically involves the coupling of the boronic acid with an organohalide, facilitated by a base such as potassium carbonate.

- Borylation Reactions: It can serve as a borylating agent, introducing boron into organic molecules. This process is crucial for synthesizing various complex organic compounds.

- Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

These reactions highlight the versatility of (4-Chloro-2,6-dimethoxyphenyl)boronic acid in synthetic organic chemistry.

Research has indicated that (4-Chloro-2,6-dimethoxyphenyl)boronic acid exhibits notable biological activity, particularly in the context of enzyme inhibition and interaction with biological targets:

- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, including those involved in metabolic pathways. For instance, it may affect enzymes related to glucose metabolism and has potential implications for diabetes management by modulating enzyme activity that regulates blood sugar levels.

- Anticancer Properties: Some studies suggest that boronic acids can interfere with cancer cell proliferation by targeting specific pathways or proteins involved in tumor growth.

- Antimicrobial Activity: There is emerging evidence that compounds like (4-Chloro-2,6-dimethoxyphenyl)boronic acid may possess antimicrobial properties, making them candidates for further investigation in drug development.

The synthesis of (4-Chloro-2,6-dimethoxyphenyl)boronic acid can be accomplished through several methods:

- Direct Boronation: This method involves the reaction of 4-chloro-2,6-dimethoxyphenol with a boron reagent such as boron trifluoride etherate or trimethyl borate under acidic conditions to introduce the boronic acid group.

- Lithiation-Borylation: Another approach includes the lithiation of 4-chloro-2,6-dimethoxybenzene followed by treatment with a boron source to yield the desired boronic acid.

- Functional Group Transformation: Starting from commercially available precursors, functional group transformations can be employed to convert existing functional groups into the boronic acid moiety.

These methods provide efficient pathways for synthesizing (4-Chloro-2,6-dimethoxyphenyl)boronic acid for research and industrial applications.

(4-Chloro-2,6-dimethoxyphenyl)boronic acid finds applications across various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for constructing complex molecules through cross-coupling reactions.

- Pharmaceutical Development: The compound's biological activity makes it a candidate for drug development, particularly in targeting metabolic disorders and cancer.

- Material Science: Due to its unique properties, it may be utilized in developing new materials or polymers that require specific chemical functionalities.

Interaction studies involving (4-Chloro-2,6-dimethoxyphenyl)boronic acid focus on its binding affinity and inhibitory effects on enzymes:

- Enzyme Kinetics: Investigations into how this compound interacts with specific enzymes can reveal its potential as an inhibitor or modulator of enzymatic activity.

- Binding Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry may be employed to study the binding interactions between (4-Chloro-2,6-dimethoxyphenyl)boronic acid and target proteins or enzymes.

These studies are essential for understanding its mechanism of action and potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with (4-Chloro-2,6-dimethoxyphenyl)boronic acid but differ in their substituents or functional groups. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2,6-dimethoxyphenylboronic acid | Bromine instead of chlorine | Different halogen may affect reactivity |

| 4-Methyl-2,6-dimethoxyphenylboronic acid | Methyl substitution on the phenyl ring | May exhibit different biological activity |

| 4-Fluoro-2,6-dimethoxyphenylboronic acid | Fluorine instead of chlorine | Fluorine's electronegativity alters properties |

| 3-Chloro-4-methoxyphenylboronic acid | Different positioning of chlorine and methoxy | May have distinct reactivity profiles |

These compounds highlight the structural diversity within the class of boronic acids and their potential variations in reactivity and biological activity compared to (4-Chloro-2,6-dimethoxyphenyl)boronic acid. Each compound's unique substituents influence its chemical behavior and applicability in various fields.